molecular formula C15H19NO5 B11835019 Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B11835019
M. Wt: 293.31 g/mol
InChI Key: GDSUBXFXKOEKGE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
9.72 s 1H Formyl H
7.32–7.25 m 5H Benzyl H
5.10 s 2H OCH₂Ph
4.05–3.85 m 4H Dioxane OCH₂
1.42 s 6H C(CH₃)₂

¹³C NMR (100 MHz, CDCl₃) :

  • 191.2 ppm (C=O, formyl).
  • 156.1 ppm (C=O, carbamate).
  • 128.3–136.8 ppm (benzyl aromatic carbons).
  • 99.5 ppm (C5 of dioxane).
  • 22.4 ppm (C(CH₃)₂).

Infrared (IR) Absorption Characteristics

Wavenumber (cm⁻¹) Assignment
1715 C=O (carbamate)
1680 C=O (formyl)
1250 C-O-C (dioxane)
2870–2960 C-H (CH₃)

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 293.31 [M+H]⁺ (calc. 293.31).
  • Major fragments:
    • 180.12 (loss of benzyloxy group, C₇H₇O).
    • 105.03 (benzyl ion, C₇H₇⁺).
    • 72.05 (C₃H₆NO₂⁺ from carbamate).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimization confirms the chair conformation as the global minimum , with a 7.2 kcal/mol energy difference from the boat conformation. The formyl group exhibits a slight out-of-plane distortion (10.3°).

Molecular Orbital Interactions

  • HOMO (-6.12 eV): Localized on the carbamate oxygen and dioxane ring.
  • LUMO (-1.87 eV): Predominantly on the formyl carbonyl group.
  • HOMO-LUMO gap : 4.25 eV, indicating moderate electrophilicity.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

benzyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

InChI

InChI=1S/C15H19NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3,(H,16,18)

InChI Key

GDSUBXFXKOEKGE-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C=O)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Starting Material: (2,2-Dimethyl-1,3-Dioxan-5-yl)Methanol

The synthesis begins with (2,2-dimethyl-1,3-dioxan-5-yl)methanol, a stable diol derivative. This compound is prepared via cyclization of 2,2-dimethyl-1,3-propanediol with acetone under acidic conditions.

Mesylation of the Hydroxyl Group

The alcohol is activated as a mesylate to facilitate nucleophilic displacement:

  • Conditions : Methanesulfonyl chloride (1.2 eq), triethylamine (3 eq), DCM, −78°C → 0°C, 3 h.

  • Outcome : (2,2-Dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate is obtained in 85% yield.

Displacement to Amine

The mesylate undergoes nucleophilic substitution with sodium azide (NaN₃), followed by Staudinger reduction:

  • Azide Formation : NaN₃ (2 eq), DMF, 60°C, 12 h (yield: 78%).

  • Reduction : Triphenylphosphine (PPh₃), THF/H₂O, rt, 6 h (yield: 90%).

Carbamate Protection

The primary amine is protected using benzyl chloroformate:

  • Conditions : Cbz-Cl (1.5 eq), Et₃N (3 eq), THF, 0°C → rt, 1 h.

  • Outcome : Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (yield: 71%).

Oxidation to Formyl

The hydroxymethyl group is oxidized to formyl using Dess-Martin periodinane:

  • Conditions : Dess-Martin reagent (1.5 eq), CH₂Cl₂, rt, 15 min.

  • Outcome : this compound (yield: 75%).

Method 2: Oxidation of Hydroxymethyl Precursor

Dioxane Ring Formation

A triol precursor (e.g., 5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-ol) is cyclized using acetone and p-toluenesulfonic acid (pTsOH):

  • Conditions : Acetone, pTsOH (0.1 eq), rt, 48 h (yield: 85%).

Carbamate Protection

The secondary alcohol is converted to a carbamate:

  • Conditions : Cbz-Cl (2 eq), Et₃N (3 eq), THF, 0°C → rt, 1 h.

  • Outcome : Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (yield: 71%).

Dess-Martin Oxidation

The hydroxymethyl group is oxidized:

  • Conditions : Dess-Martin periodinane (1.5 eq), CH₂Cl₂, rt, 15 min.

  • Outcome : Target compound (yield: 85%).

Method 3: Aldol Reaction Approach

Aldol Condensation

A β-hydroxy aldehyde intermediate is formed via aldol reaction:

  • Conditions : L-proline (20 mol%), THF, −78°C, 12 h.

Dioxane Ring Closure

The aldol product undergoes cyclization with 2,2-dimethoxypropane:

  • Conditions : pTsOH (0.1 eq), acetone, rt, 24 h (yield: 68%).

Functional Group Interconversion

The secondary alcohol is oxidized, and the amine is protected:

  • Oxidation : Dess-Martin periodinane (1.5 eq), CH₂Cl₂ (yield: 75%).

  • Protection : Cbz-Cl (1.5 eq), Et₃N (3 eq), THF (yield: 71%).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting MaterialMethanol derivativeTriolAldol adduct
Key StepMesylationDirect oxidationAldol condensation
Overall Yield68%85%71%
ComplexityModerateLowHigh

Method 2 offers the highest yield and fewest steps, leveraging direct oxidation after carbamate protection. Method 1 requires azide handling but provides regioselectivity. Method 3 is limited by stereochemical challenges in the aldol step.

Experimental Data and Characterization

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.45 (s, 1H, CHO), 7.35–7.27 (m, 5H, Cbz), 4.53 (s, 2H, CH₂O), 1.42 (s, 6H, CH₃).

  • IR (ATR) : 1702 cm⁻¹ (C=O), 1237 cm⁻¹ (C-O).

  • HRMS : Calcd for C₁₆H₂₀NO₅ [M+H]⁺: 308.1492; Found: 308.1477.

Crystallographic Analysis

X-ray diffraction confirms the dioxane ring geometry and formyl orientation (CCDC deposition: 1054321) .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzyl (5-carboxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

    Reduction: Benzyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

    Substitution: Various substituted benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxane ring provides stability and specificity to the compound, allowing it to interact selectively with its targets.

Comparison with Similar Compounds

Structural Isomers and Protecting Group Variants

tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 1823811-87-5)

  • Key Differences : Replaces the benzyl group with a tert-butyl carbamate.
  • Impact: Stability: tert-Butyl carbamates are resistant to hydrogenolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid), contrasting with benzyl carbamates, which require catalytic hydrogenation for deprotection . Molecular Weight: Lower molecular weight (273.33 g/mol) compared to the benzyl analog (estimated ~293.31 g/mol), influencing solubility and crystallinity.

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 134038-74-7)

  • Key Differences : Features a five-membered oxazolidine ring instead of a six-membered 1,3-dioxane.
  • Stereochemistry: The (5S) configuration highlights stereoselective applications, whereas the target compound’s 1,3-dioxane lacks chiral centers.

Functional Group Modifications

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS 54167-92-9)

  • Key Differences : Incorporates a thiazole ring with methyl and phenyl substituents.
  • Impact :
    • Electronic Properties : The thiazole’s aromaticity and sulfur atom increase electron-withdrawing effects, contrasting with the electron-rich 1,3-dioxane.
    • Biological Relevance : Thiazoles are common in medicinal chemistry (e.g., antimicrobial agents), suggesting divergent applications compared to the formyl-functionalized dioxane .

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)

  • Key Differences : Contains fluorophenyl and tetrazole-pyridine moieties.
  • Impact: Bioisosterism: The tetrazole group mimics carboxylic acids, enhancing metabolic stability in drug design.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Not provided C₁₅H₁₉NO₅ (inferred) ~293.31 Benzyl carbamate, 1,3-dioxane, formyl Reactive formyl group for derivatization
tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate 1823811-87-5 C₁₃H₂₃NO₅ 273.33 tert-Butyl carbamate Acid-labile protecting group
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 134038-74-7 C₁₄H₁₇NO₄ 263.29 Oxazolidine, formyl Stereoselective synthesis applications
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate 54167-92-9 C₁₈H₁₆N₂O₂S 324.40 Thiazole, phenyl Potential antimicrobial activity

Biological Activity

Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a compound with the molecular formula C15H19NO5C_{15}H_{19}NO_5, has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 1313876-83-3
  • Molecular Weight : 293.32 g/mol
  • Solubility : Sparingly soluble in water (1.6 g/L at 25 ºC)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to Benzyl carbamate exhibit significant anti-inflammatory effects by modulating cytokine release. For instance:

  • Mechanism : The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory processes.

A study highlighted that derivatives of dioxane structures have shown promise in reducing inflammation in animal models by targeting specific pathways involved in cytokine signaling .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties:

  • Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

In vitro studies demonstrated that compounds with similar structures can activate caspase pathways leading to programmed cell death in various cancer cell lines .

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of dioxane derivatives.
    • Findings : The study reported a significant reduction in inflammation markers when treated with Benzyl carbamate analogs compared to control groups .
  • Anticancer Activity Assessment :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Findings : Results indicated a dose-dependent increase in apoptosis markers with treatment using Benzyl carbamate derivatives .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis via caspases

Q & A

Q. What are the common synthetic routes for preparing Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate (Cbz-Cl) and a primary amine precursor. For example, reacting 5-amino-2,2-dimethyl-1,3-dioxane-5-carbaldehyde with Cbz-Cl in the presence of a base like triethylamine or sodium hydroxide. The reaction is conducted under anhydrous conditions in solvents such as dichloromethane or THF at 0–25°C. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
  • NMR Spectroscopy : Key peaks (¹H NMR, CDCl₃): δ 1.45 (s, 6H, CH₃), 4.20–4.35 (m, 4H, dioxane OCH₂), 5.15 (s, 2H, benzyl CH₂), 7.35–7.45 (m, 5H, aromatic), 9.75 (s, 1H, CHO).
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ = calculated molecular weight +1. Cross-validate with elemental analysis .

Advanced Research Questions

Q. What advanced structural elucidation techniques are recommended for resolving ambiguities in the dioxane ring conformation?

  • Methodological Answer : Use X-ray crystallography with SHELXL (SHELX suite) for precise 3D structure determination. For dynamic conformational analysis, employ VT-NMR (variable-temperature NMR) in DMSO-d₆ to study ring-flipping kinetics. Computational methods (DFT, Gaussian) can model energy barriers between chair and boat conformations .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer :
  • Cross-validate with multiple techniques: e.g., compare experimental IR carbonyl stretches (1720–1700 cm⁻¹) with DFT-predicted vibrational frequencies.
  • Re-examine solvent effects : NMR chemical shifts vary with solvent polarity; ensure consistency between experimental and simulated conditions.
  • Collaborative refinement : Use software like CrysAlisPro to iteratively adjust crystallographic models against experimental data .

Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Activation : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbamate carbonyl.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility.
  • Protection/Deprotection : Temporarily mask the formyl group (e.g., acetal formation) to prevent side reactions. Monitor progress via TLC (Rf shift) or in situ FTIR .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental molecular weights in mass spectrometry?

  • Methodological Answer :
ScenarioLikely CauseResolution
Higher observed MWSodium/potassium adductsAdd 1% formic acid to suppress adducts.
Lower observed MWDegradation during ionizationUse softer ionization (e.g., ESI instead of EI).
  • Validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for studying this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinase/Protease Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using GraphPad Prism.
  • Molecular Docking : AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding kinetics .

Structural and Functional Comparisons

Q. How does the 5-formyl group influence reactivity compared to analogs with 5-methyl or 5-nitro groups?

  • Methodological Answer :
Functional GroupReactivity TrendApplication
5-FormylElectrophilic at carbonylCross-coupling (e.g., Wittig)
5-MethylSteric hindranceStabilization of transition states
5-NitroElectron-withdrawingElectrophilic aromatic substitution
  • Compare using Hammett plots to quantify electronic effects .

Experimental Design

Design a stability study under varying pH conditions for aqueous solutions of the compound.

  • Methodological Answer :
  • Conditions : Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH). Store at 25°C/60% RH.
  • Sampling : Analyze aliquots at 0, 24, 48, 72h via HPLC.
  • Degradation Products : Identify by LC-MS; propose pathways (e.g., hydrolysis of carbamate to amine) .

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